3-Benzyl-2-hydroxybenzoic acid

PTP1B inhibition Type 2 diabetes Obesity therapeutics

3-Benzyl-2-hydroxybenzoic acid (3-benzylsalicylic acid) is a C3-benzyl-substituted salicylic acid derivative that cannot be interchanged with simpler hydroxybenzoic acids in SAR studies. Its XLogP3 of 4.4 (~125-fold higher partition coefficient vs. salicylic acid) enables unique pi-stacking and hydrophobic interactions in enzyme active sites. Validated as a monomeric scaffold for PTP1B inhibitors (Shrestha et al.), with compound 3c achieving 14-fold selectivity over TC-PTP and in vivo efficacy in diet-induced obesity models. Ideal for medicinal chemistry teams synthesizing analog libraries for diabetes/obesity targets, computational ADME/QSAR studies, and property-driven library design. For research use only.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 16122-06-8
Cat. No. B093405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-2-hydroxybenzoic acid
CAS16122-06-8
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(C(=CC=C2)C(=O)O)O
InChIInChI=1S/C14H12O3/c15-13-11(7-4-8-12(13)14(16)17)9-10-5-2-1-3-6-10/h1-8,15H,9H2,(H,16,17)
InChIKeyYUVVASYGZFERRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-2-hydroxybenzoic acid (CAS:16122-06-8) procurement specifications and baseline properties for research selection


3-Benzyl-2-hydroxybenzoic acid (CAS:16122-06-8), also known as 3-benzylsalicylic acid, is a C3-benzyl-substituted derivative of salicylic acid with molecular formula C14H12O3 and molecular weight 228.24 g/mol [1]. The compound features a benzoic acid core bearing a hydroxyl group at the 2-position and a benzyl substituent at the 3-position, distinguishing it structurally from simpler hydroxybenzoic acids [2]. Computed physicochemical properties include an XLogP3 value of 4.4, topological polar surface area of 57.5 Ų, and boiling point of 401.3±40.0 °C at 760 mmHg, with commercial availability at ≥95% purity for research and development applications [1]. The compound is catalogued under ChEMBL ID CHEMBL229469 and is distributed exclusively for non-human research use [1][3].

Why generic salicylic acid derivatives cannot substitute for 3-Benzyl-2-hydroxybenzoic acid in target-based research programs


Simple hydroxybenzoic acids such as salicylic acid (2-hydroxybenzoic acid) and 3-hydroxybenzoic acid cannot be interchanged with 3-Benzyl-2-hydroxybenzoic acid in structure-activity relationship (SAR) studies due to fundamentally distinct molecular recognition properties. The C3-benzyl substituent introduces a hydrophobic aromatic moiety that occupies lipophilic pockets in target proteins and alters both binding affinity and selectivity profiles [1]. Unsubstituted hydroxybenzoic acids exhibit markedly different physicochemical properties: salicylic acid has an XLogP3 of approximately 2.3, whereas 3-Benzyl-2-hydroxybenzoic acid has an XLogP3 of 4.4, resulting in an approximately 125-fold theoretical difference in octanol-water partition coefficient that impacts membrane permeability and protein-binding behavior [1][2]. Furthermore, the benzyl group enables pi-stacking and hydrophobic interactions with aromatic residues in enzyme active sites that cannot be achieved by simpler hydroxybenzoic acids, directly translating to differential inhibitory potency . Generic substitution in enzyme inhibition assays would therefore yield quantitatively different results and cannot maintain experimental continuity in established research protocols.

Quantitative differentiation evidence for 3-Benzyl-2-hydroxybenzoic acid vs. comparator hydroxybenzoic acids


PTP1B inhibitory activity of 3-Benzyl-2-hydroxybenzoic acid scaffold derivatives

In a series of mono- and disalicylic acid derivatives evaluated as PTP1B inhibitors, 3-Benzyl-2-hydroxybenzoic acid represents a key monomeric scaffold. Compounds bearing the 3-benzyl-2-hydroxybenzoic acid structural motif demonstrated measurable PTP1B inhibitory activity, whereas the simplest hydroxybenzoic acid comparators show negligible or undetectable inhibition under equivalent assay conditions . The study identified compound 3c (a methylenedisalicylic acid derivative incorporating this scaffold) as exhibiting approximately 14-fold selectivity for PTP1B over the closely related phosphatase TC-PTP, establishing that the benzyl-substituted salicylic acid core contributes meaningfully to both target engagement and selectivity .

PTP1B inhibition Type 2 diabetes Obesity therapeutics Protein tyrosine phosphatase

Lipophilicity (XLogP3) of 3-Benzyl-2-hydroxybenzoic acid vs. unsubstituted hydroxybenzoic acids

3-Benzyl-2-hydroxybenzoic acid exhibits a computed XLogP3 value of 4.4, representing a substantial increase in lipophilicity relative to the simplest structural comparator salicylic acid (2-hydroxybenzoic acid), which has a computed XLogP3 of approximately 2.3 [1][2]. The 3-hydroxybenzoic acid positional isomer has an even lower XLogP3 value. The difference of 2.1 log units corresponds to a theoretical ~125-fold increase in octanol-water partition coefficient, a physicochemical parameter that directly influences membrane permeability, plasma protein binding, and overall pharmacokinetic behavior [3].

Drug-likeness Lipophilicity Membrane permeability ADME prediction

Hydrogen bond donor/acceptor profile and topological polar surface area comparison

3-Benzyl-2-hydroxybenzoic acid maintains a hydrogen bond donor count of 2 and acceptor count of 3, identical to salicylic acid, but distributes these features within a larger hydrophobic framework due to the C3-benzyl substitution [1]. The topological polar surface area (TPSA) is 57.5 Ų, which falls within the optimal range for oral bioavailability predictions (<140 Ų) while the increased molecular volume (computed density 1.3±0.1 g/cm³) and rotatable bond count of 3 provide additional conformational flexibility not available in simpler salicylic acid derivatives [1][2].

Molecular descriptors Drug-likeness Permeability prediction QSAR

Procurement-relevant research and industrial application scenarios for 3-Benzyl-2-hydroxybenzoic acid


Development of PTP1B inhibitors for metabolic disease research programs

3-Benzyl-2-hydroxybenzoic acid serves as a validated monomeric scaffold in the design and synthesis of PTP1B inhibitors. The scaffold was incorporated into the study by Shrestha et al. that identified compound 3c, a methylenedisalicylic acid derivative demonstrating approximately 14-fold selectivity for PTP1B over TC-PTP and in vivo efficacy in a diet-induced obesity mouse model . The compound effectively suppressed body weight increases and adipose mass accumulation without noticeable toxic effects in the animal model . For procurement, this scaffold is most appropriate for medicinal chemistry teams synthesizing analog libraries for PTP1B-targeted diabetes or obesity therapeutic development.

Physicochemical property studies in drug discovery and ADME prediction

The defined lipophilicity profile (XLogP3 = 4.4) and TPSA value (57.5 Ų) of 3-Benzyl-2-hydroxybenzoic acid provide a quantitatively characterized reference point for computational ADME studies and QSAR model development [1]. The compound's position in physicochemical space (MW = 228.24; rotatable bonds = 3; HBD = 2; HBA = 3) makes it suitable as a building block for exploring the relationship between lipophilicity, membrane permeability, and target binding across hydroxybenzoic acid derivatives [1][2]. Procurement is justified for groups engaged in lead optimization or property-driven library design.

Synthesis of functionalized benzoic acid derivatives and heterocyclic building blocks

The compound's synthetic versatility is documented in patent literature describing the preparation of hydroxybenzoic benzyl esters and related derivatives [3]. The 3-benzyl-2-hydroxybenzoic acid core can undergo esterification, amidation, and further functionalization at the carboxylic acid moiety while retaining the benzyl substitution pattern that differentiates it from simpler hydroxybenzoic acids. For procurement, this compound is applicable as an intermediate in the synthesis of more complex molecules where the 3-benzyl substitution is required for downstream SAR or property modulation.

Structure-activity relationship studies of antimicrobial salicylic acid derivatives

Studies on salicylic acid derivatives have evaluated antimicrobial activity across bacterial and fungal strains, with benzyl-substituted variants showing distinct activity profiles [4]. While direct MIC data for 3-Benzyl-2-hydroxybenzoic acid are not comprehensively reported, the structural class of benzylsalicylic acid derivatives has been investigated for antimycobacterial and antibacterial applications [4]. The compound may be procured as a comparator or scaffold for medicinal chemistry groups exploring the SAR of hydroxybenzoic acid derivatives in antimicrobial research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyl-2-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.